Cas no 83467-35-0 (4-(2-Bromoethyl)-3,5-dimethylisoxazole)

4-(2-Bromoethyl)-3,5-dimethylisoxazole is a brominated isoxazole derivative commonly employed as a versatile intermediate in organic synthesis. Its reactive bromoethyl group facilitates further functionalization, making it valuable for constructing complex heterocyclic frameworks. The 3,5-dimethyl substitution enhances steric stability while maintaining reactivity, ensuring controlled transformations. This compound is particularly useful in pharmaceutical and agrochemical research, where isoxazole motifs are prevalent. Its well-defined structure and high purity allow for reproducible results in coupling reactions, cyclizations, and nucleophilic substitutions. Suitable for use under inert conditions, it offers synthetic flexibility for advanced molecular design. Proper handling is advised due to its alkyl bromide reactivity.
4-(2-Bromoethyl)-3,5-dimethylisoxazole structure
83467-35-0 structure
Product name:4-(2-Bromoethyl)-3,5-dimethylisoxazole
CAS No:83467-35-0
MF:C7H10BrNO
MW:204.06440114975
MDL:MFCD00459758
CID:1079185
PubChem ID:4057070

4-(2-Bromoethyl)-3,5-dimethylisoxazole Chemical and Physical Properties

Names and Identifiers

    • 4-(2-Bromoethyl)-3,5-dimethylisoxazole
    • 4-(2-BROMO-ETHYL)-3,5-DIMETHYL-ISOXAZOLE
    • 83467-35-0
    • DB-166174
    • E76068
    • A915596
    • 3,5-dimethyl-4-(2-bromoethyl)isoxazole
    • DTXSID40398852
    • VS-07484
    • MFCD00459758
    • CS-0282913
    • EN300-1915580
    • STK620669
    • 4-(2-bromo-ethyl)-3,5-dimethyl-isoxazole, AldrichCPR
    • 4-(2-bromoethyl)-3,5-dimethyl-1,2-oxazole
    • BBL023682
    • AKOS003674014
    • MDL: MFCD00459758
    • Inchi: InChI=1S/C7H10BrNO/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3
    • InChI Key: JWPUEMZGYPSUBM-UHFFFAOYSA-N
    • SMILES: CC1=C(CCBr)C(C)=NO1

Computed Properties

  • Exact Mass: 202.99458g/mol
  • Monoisotopic Mass: 202.99458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 26Ų

4-(2-Bromoethyl)-3,5-dimethylisoxazole Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn
  • Storage Condition:Sealed in dry,2-8°C
  • HazardClass:IRRITANT

4-(2-Bromoethyl)-3,5-dimethylisoxazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GS866-1g
4-(2-Bromoethyl)-3,5-dimethylisoxazole
83467-35-0 95+%
1g
1757.0CNY 2021-07-14
Enamine
EN300-1915580-10.0g
4-(2-bromoethyl)-3,5-dimethyl-1,2-oxazole
83467-35-0
10g
$5652.0 2023-05-31
Enamine
EN300-1915580-0.25g
4-(2-bromoethyl)-3,5-dimethyl-1,2-oxazole
83467-35-0
0.25g
$774.0 2023-09-17
Chemenu
CM310291-250mg
4-(2-Bromoethyl)-3,5-dimethylisoxazole
83467-35-0 95%
250mg
$*** 2023-05-29
Enamine
EN300-1915580-0.5g
4-(2-bromoethyl)-3,5-dimethyl-1,2-oxazole
83467-35-0
0.5g
$809.0 2023-09-17
1PlusChem
1P00G3UA-5g
4-(2-BROMO-ETHYL)-3,5-DIMETHYL-ISOXAZOLE
83467-35-0 95%
5g
$1199.00 2025-02-27
Enamine
EN300-1915580-1g
4-(2-bromoethyl)-3,5-dimethyl-1,2-oxazole
83467-35-0
1g
$842.0 2023-09-17
abcr
AB293884-5g
4-(2-Bromoethyl)-3,5-dimethylisoxazole, 95%; .
83467-35-0 95%
5g
€1713.50 2024-06-09
1PlusChem
1P00G3UA-1g
4-(2-BROMO-ETHYL)-3,5-DIMETHYL-ISOXAZOLE
83467-35-0 95%
1g
$303.00 2025-02-27
Enamine
EN300-1915580-10g
4-(2-bromoethyl)-3,5-dimethyl-1,2-oxazole
83467-35-0
10g
$3622.0 2023-09-17

Additional information on 4-(2-Bromoethyl)-3,5-dimethylisoxazole

4-(2-Bromoethyl)-3,5-dimethylisoxazole (CAS No. 83467-35-0): A Versatile Chemical Intermediate for Modern Applications

The compound 4-(2-Bromoethyl)-3,5-dimethylisoxazole (CAS No. 83467-35-0) is a specialized heterocyclic bromoalkyl compound that has gained significant attention in pharmaceutical and agrochemical research. As a brominated isoxazole derivative, this chemical serves as a crucial building block in organic synthesis, particularly in the development of novel bioactive molecules. Its unique molecular structure, featuring both an isoxazole ring and a reactive bromoethyl side chain, makes it particularly valuable for click chemistry applications and molecular conjugation strategies.

Recent trends in drug discovery and precision agriculture have increased demand for specialized intermediates like 4-(2-Bromoethyl)-3,5-dimethylisoxazole. Researchers particularly value its ability to serve as a versatile synthon in the construction of more complex molecular architectures. The compound's 3,5-dimethylisoxazole moiety provides excellent metabolic stability, while the bromoethyl group offers a convenient handle for further functionalization through various coupling reactions.

From a chemical perspective, 4-(2-Bromoethyl)-3,5-dimethylisoxazole demonstrates several interesting properties that make it valuable in synthetic chemistry. The isoxazole ring contributes to the compound's stability while maintaining sufficient reactivity for further transformations. Current research focuses on its application in developing targeted therapeutics, especially in areas like kinase inhibitors and GPCR modulators, where the isoxazole scaffold frequently appears in lead compounds.

The synthesis of 4-(2-Bromoethyl)-3,5-dimethylisoxazole typically involves multi-step procedures starting from readily available 3,5-dimethylisoxazole precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the growing importance of sustainable practices in chemical manufacturing. These developments align with current industry demands for environmentally friendly synthesis of specialty chemicals.

In material science applications, researchers have explored 4-(2-Bromoethyl)-3,5-dimethylisoxazole as a precursor for functional polymers and smart materials. The compound's ability to participate in various polymerization reactions while introducing the isoxazole functionality makes it particularly interesting for creating materials with specific electronic or biological properties. This has become increasingly relevant with the rise of bioelectronic devices and responsive material systems.

Quality control of 4-(2-Bromoethyl)-3,5-dimethylisoxazole typically involves advanced analytical techniques including HPLC, GC-MS, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements necessary for pharmaceutical applications. Recent advancements in analytical chemistry have enabled more precise characterization of such specialty chemicals, addressing growing concerns about chemical purity in research applications.

The market for 4-(2-Bromoethyl)-3,5-dimethylisoxazole has seen steady growth, driven by increasing R&D activities in both academic and industrial settings. Suppliers now offer the compound in various quantities, from milligram-scale for research laboratories to kilogram quantities for process development. This availability supports the compound's use across different stages of drug development pipelines and material innovation projects.

Storage and handling of 4-(2-Bromoethyl)-3,5-dimethylisoxazole require standard precautions for brominated organic compounds. While not classified as hazardous under normal conditions, proper chemical storage protocols should be followed to maintain stability and prevent decomposition. These practices align with current laboratory safety standards and responsible chemical management principles emphasized in modern research environments.

Future applications of 4-(2-Bromoethyl)-3,5-dimethylisoxazole may expand into emerging fields such as bioconjugation chemistry and proteolysis-targeting chimeras (PROTACs), where its reactive bromoethyl group could serve as a valuable linker component. The compound's potential in chemical biology applications continues to attract interest from researchers developing novel tools for biological target engagement and cellular probe development.

In conclusion, 4-(2-Bromoethyl)-3,5-dimethylisoxazole (CAS No. 83467-35-0) represents an important chemical building block with diverse applications in modern chemistry. Its unique combination of structural features makes it particularly valuable for researchers working in medicinal chemistry, material science, and chemical biology. As synthetic methodologies continue to advance and new applications emerge, this compound is likely to maintain its position as a versatile intermediate in scientific research and industrial applications.

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Amadis Chemical Company Limited
(CAS:83467-35-0)4-(2-Bromoethyl)-3,5-dimethylisoxazole
A915596
Purity:99%
Quantity:1g
Price ($):210.0